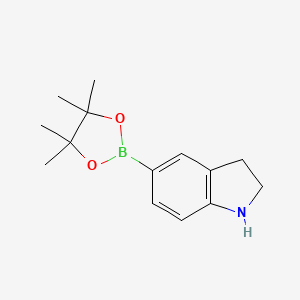

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOHYGQNRQMVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718425 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062174-44-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthetic Landscape: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its closely related, commercially available analogs, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 269410-24-4) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 837392-64-0).[1][2][3] Given the structural similarities and shared synthetic utility of these compounds, this guide will focus on the properties, synthesis, and applications of the well-documented indole and indolin-2-one derivatives as powerful building blocks in modern medicinal chemistry. The indoline core, a prevalent motif in numerous biologically active molecules, bestows upon these boronate esters significant potential in the synthesis of novel therapeutics. This document will delve into the practical aspects of their utilization, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction, providing researchers with the foundational knowledge to effectively incorporate these reagents into their drug discovery pipelines.

Introduction: The Strategic Importance of Indoline Boronate Esters

The indole and indoline scaffolds are cornerstones of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic drugs.[4] Their unique electronic properties and ability to participate in crucial biological interactions have cemented their importance in the development of therapeutics for a wide range of diseases. The introduction of a boronic acid pinacol ester at the 5-position of the indoline or indole ring system creates a versatile synthetic handle for the construction of complex molecular architectures. This functionalization opens the door to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, with a particular emphasis on their role in facilitating the rapid generation of molecular diversity in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of these reagents is paramount for their successful application in synthesis. The following table summarizes key data for the indole and indolin-2-one derivatives.

| Property | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one |

| CAS Number | 269410-24-4[1][7] | 837392-64-0[2][3] |

| Molecular Formula | C14H18BNO2[1][8] | C14H18BNO3[2][3] |

| Molecular Weight | 243.11 g/mol [1] | 259.11 g/mol [3] |

| Appearance | White to yellow to orange powder/crystal[7] | White to light yellow to light orange powder/crystal[3] |

| Melting Point | 124.0 to 128.0 °C[7] | 232.0 to 236.0 °C[3] |

| Storage | 2-8°C[3] | 2-8°C[3] |

Handling and Storage:

Both compounds are typically supplied as crystalline solids and should be stored in a cool, dry place. Due to the potential for hydrolysis of the boronate ester, it is advisable to handle these reagents under an inert atmosphere (e.g., nitrogen or argon), particularly when stored for extended periods or when used in reactions sensitive to moisture.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound analogs is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the coupling of a suitable halo-indoline derivative (typically a bromo- or iodo-substituted precursor) with a boron source, most commonly bis(pinacolato)diboron (B2pin2).

General Synthetic Protocol: Miyaura Borylation

The following is a representative protocol for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole.[9]

Materials:

-

5-Bromo-2-oxindole

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a dry reaction vessel, add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Add Pd(dppf)Cl2·CH2Cl2 (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Mechanistic Rationale

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

Figure 1. Simplified catalytic cycle of the Miyaura borylation reaction.

The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the desired boronate ester and regenerate the active palladium(0) catalyst. The base plays a crucial role in facilitating the transmetalation step.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound and its analogs lies in their application as coupling partners in the Suzuki-Miyaura reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indoline core, a key strategy for modulating the pharmacological properties of drug candidates.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an indoline boronate ester with an aryl halide.

Materials:

-

This compound analog (1.0 eq)

-

Aryl or heteroaryl halide (Ar-X) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.02-0.05 eq)

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0-3.0 eq)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Step-by-Step Procedure:

-

In a reaction vessel, combine the indoline boronate ester, aryl halide, and base.

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the solvent system and degas the mixture.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Workflow for Library Synthesis

The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it highly amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.

Figure 2. Workflow for generating a focused library via Suzuki-Miyaura coupling.

This workflow enables the rapid exploration of the structure-activity relationship (SAR) around the 5-position of the indoline scaffold, a critical step in the lead optimization phase of drug discovery.

Conclusion

This compound and its readily available indole and indolin-2-one analogs are indispensable tools in the arsenal of the modern medicinal chemist. Their utility as versatile building blocks, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient pathway to novel and diverse chemical matter. A firm grasp of their synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to accelerate their drug discovery efforts and unlock the full therapeutic potential of the privileged indoline scaffold.

References

- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Reaction. | PPTX [slideshare.net]

- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 269410-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indoline Scaffold and its Boronated Congeners

The indoline scaffold, a saturated analog of indole, is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds and natural products.[1] Its three-dimensional structure and hydrogen-bonding capabilities allow for intricate and high-affinity interactions with a multitude of biological targets. In recent years, the strategic incorporation of a boronic acid pinacol ester at the C5 position, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, has emerged as a pivotal advancement in medicinal chemistry. This functionalization transforms the indoline core into a versatile and highly reactive building block, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties to its synthesis and critical applications in the development of novel therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. The presence of the pinacolborane group significantly influences its solubility, stability, and reactivity.

| Property | Value | Source |

| Molecular Weight | 243.11 g/mol | [2][3] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [2][3] |

| CAS Number | 269410-24-4 (for the indole analog) | [2] |

| Appearance | White to yellow to orange powder or crystals | [4] |

| Purity | Typically >97% | [3] |

| Synonyms | 5-Indoleboronic Acid Pinacol Ester (for the indole analog) | [2][4] |

Note: The provided CAS number and synonyms often refer to the indole analog, which is a common precursor or related compound.

The pinacol ester moiety not only enhances the stability of the boronic acid, making it less prone to dehydration and other side reactions, but also imparts a greater degree of solubility in organic solvents commonly used in synthesis.

Synthesis and Reaction Mechanisms: A Self-Validating Protocol

The synthesis of this compound and its analogs typically involves the borylation of a halogenated indoline precursor. The most common and efficient method is the Miyaura borylation, a palladium-catalyzed reaction that provides a reliable and high-yielding route to the desired product.

Exemplary Synthetic Protocol: Palladium-Catalyzed Borylation of 5-Bromoindoline

This protocol describes a general, self-validating procedure for the synthesis of the title compound. The success of the reaction can be monitored by thin-layer chromatography (TLC) and the final product confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Step 1: Reaction Setup

-

To a dry, argon-purged flask, add 5-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a suitable solvent, such as dioxane or toluene.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

Step 2: Catalyst Addition

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

-

The choice of catalyst and ligand is crucial and can be optimized for yield and purity.

Step 3: Reaction Execution

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC, observing the consumption of the starting material.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 5: Product Characterization

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Applications in Drug Development: Enabling the Synthesis of Complex Molecules

The primary utility of this compound in drug discovery lies in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the indoline moiety into a wide array of molecular scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.

The indoline core is a feature of numerous compounds investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The indoline structure is found in various kinase inhibitors, which are a cornerstone of modern oncology.[1][6]

-

Antibacterial Drugs: Novel indoline derivatives are being explored for their potential to combat drug-resistant bacteria.[1]

-

Cardiovascular Drugs: Certain indoline-containing molecules have shown promise as inhibitors of cholesterol ester protein (CETP), which could play a role in managing cardiovascular diseases.[1]

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual signaling pathway where a hypothetical kinase inhibitor, synthesized using our title compound, could exert its therapeutic effect. The Suzuki coupling enables the crucial linkage of the indoline "headgroup" to an aromatic "core," a common strategy in kinase inhibitor design.

Caption: Conceptual application of the title compound in synthesizing a kinase inhibitor.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is often recommended to keep the compound refrigerated.[7]

-

Incompatibilities: Avoid strong oxidizing agents.[7]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing drug discovery. Its unique combination of a privileged indoline scaffold and a versatile boronic ester functional group makes it an invaluable tool for medicinal chemists. By enabling efficient and modular synthesis of complex, biologically active molecules, this compound will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics. Its reliable synthesis and predictable reactivity underscore its importance as a foundational building block in the ongoing quest for novel and effective medicines.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole [cymitquimica.com]

- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 269410-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: A Cornerstone for Modern Drug Discovery

This technical guide offers a comprehensive examination of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, a key building block for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere data sheet, providing deep insights into the causality behind experimental choices and the strategic value of this compound in synthetic chemistry.

Introduction: The Strategic Value of the Indoline Boronate Ester

The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals due to its rigid, three-dimensional framework that allows for precise interaction with biological targets.[1] The introduction of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position transforms the indoline core into a highly versatile intermediate. This functionalization is pivotal for its widespread use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2][3][4] This guide will dissect the essential properties and applications of this powerful reagent.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its effective storage, handling, and deployment in synthetic protocols.

Molecular and Physical Characteristics

The structure features a stable indoline core linked to a pinacol boronate ester. This ester group offers greater stability and easier handling compared to the corresponding free boronic acid.

| Property | Value | Source(s) |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | N/A |

| Synonyms | 5-Indolinylboronic acid pinacol ester | N/A |

| CAS Number | 850355-68-1 | N/A |

| Molecular Formula | C₁₄H₂₀BNO₂ | N/A |

| Molecular Weight | 245.13 g/mol | N/A |

| Appearance | White to off-white or light yellow crystalline powder/solid | N/A |

| Melting Point | 105 - 110 °C | N/A |

| Boiling Point | 368.6 ± 37.0 °C (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF). Insoluble in water. | N/A |

| Storage | 2 - 8 °C, in a dry, dark environment under inert atmosphere. | N/A |

Spectroscopic Fingerprint

While specific spectra are batch-dependent, the expected NMR and MS data provide a clear fingerprint for compound verification.

-

¹H NMR: Key signals include the aromatic protons of the indoline ring, the aliphatic protons at the C2 and C3 positions, and a prominent singlet around 1.3 ppm corresponding to the twelve equivalent protons of the pinacol's four methyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with the molecular weight of 245.13.

Part 2: Chemical Reactivity and Synthetic Protocol

The utility of this compound is defined by the reactivity of its carbon-boron bond, which enables its use as a nucleophilic partner in cross-coupling reactions.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of a C-C bond between the indoline C5 position and an aryl, heteroaryl, or vinyl halide/triflate.[2][3][4] The reaction proceeds via a well-understood catalytic cycle, which serves as a self-validating system for predictable outcomes.

The Catalytic Cycle Explained:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the electrophilic partner (Ar-X), forming a Pd(II) complex. The choice of phosphine ligand is critical here; electron-rich, bulky ligands can facilitate this step, especially with less reactive aryl chlorides.

-

Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronate ester, forming a more nucleophilic "ate" complex. This complex then transfers the indoline group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol details a reliable workflow for a typical Suzuki-Miyaura coupling. The rationale behind each step is provided to ensure both reproducibility and a deeper understanding of the process.

Objective: Synthesize a 5-Arylindoline derivative.

Caption: A validated step-by-step workflow for Suzuki-Miyaura coupling.

Methodology with Causality:

-

Inert Atmosphere (Why?): The Pd(0) catalyst is sensitive to oxygen and will readily oxidize to an inactive state. An inert atmosphere of nitrogen or argon is absolutely essential to protect the catalyst and ensure efficient turnover.

-

Degassed Solvents (Why?): Solvents contain dissolved oxygen which, even in trace amounts, can poison the catalyst. Degassing by sparging with an inert gas or through freeze-pump-thaw cycles removes this threat.

-

Choice of Base (Why?): The base is not merely a proton scavenger; it is critical for activating the boronate ester for the transmetalation step. The choice of base (from K₂CO₃ to stronger bases like Cs₂CO₃) can significantly influence reaction rates and yields, depending on the substrate.

-

Heating (Why?): Most Suzuki-Miyaura couplings require thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Aqueous Workup (Why?): This step is designed to remove the inorganic base, salts, and any water-soluble impurities from the organic phase, which contains the desired product.

-

Chromatography (Why?): Flash column chromatography is the standard method for purifying the final product, separating it from unreacted starting materials, homocoupled byproducts, and residual catalyst.

Part 3: Safety and Handling

Adherence to safety protocols is non-negotiable for laboratory integrity and personal protection.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

By integrating a thorough understanding of its properties with meticulous execution of validated protocols, researchers can fully exploit the synthetic power of this compound to accelerate the discovery and development of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its indoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the boronic ester moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic routes, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Strategic Importance of Borylated Indolines

The indoline (2,3-dihydroindole) framework is a cornerstone of modern drug design, appearing in a wide array of clinically significant agents.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting biological receptors with high specificity. The introduction of a boronic acid pinacol ester at the C5 position transforms the simple indoline scaffold into a powerful synthetic intermediate.[1] This functional group is remarkably stable, generally exhibiting low toxicity and compatibility with a broad range of reaction conditions, yet it is primed for participation in transition-metal-catalyzed cross-coupling reactions.

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings.[1] This Nobel prize-winning reaction allows for the efficient construction of a C(sp²)-C(sp²) bond, enabling the facile introduction of diverse aryl and heteroaryl substituents onto the indoline core. This capability is invaluable in drug discovery for generating libraries of analogues to probe structure-activity relationships (SAR) and optimize pharmacological properties.

This guide will focus on the two most prevalent and robust strategies for the synthesis of this key intermediate:

-

Palladium-Catalyzed Miyaura Borylation: A classic, reliable cross-coupling approach starting from a pre-functionalized 5-haloindoline.

-

Iridium-Catalyzed C-H Borylation: A modern, atom-economical method that directly functionalizes an unactivated C-H bond on the indoline ring.

Synthetic Strategy I: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the most established and widely utilized method for synthesizing aryl boronic esters.[4][5] It involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium(0) complex.[5] This approach is favored for its high yields, excellent functional group tolerance, and predictable regioselectivity.

Mechanistic Rationale and Key Parameters

The catalytic cycle, illustrated below, is a self-validating system of well-understood elementary steps.

-

Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the 5-haloindoline substrate to form a Pd(II) complex. The reactivity of the halide follows the order I > Br > OTf >> Cl. 5-Bromoindoline is a common and cost-effective starting material.

-

Transmetalation: A key step where the boryl group is transferred from the diboron reagent to the palladium center, displacing the halide. This step is facilitated by a base, typically a carboxylate salt like potassium acetate (KOAc). The base is believed to form an 'ate' complex with the diboron reagent or exchange with the halide on the palladium complex, rendering the subsequent transfer more favorable.[4]

-

Reductive Elimination: The final step where the C-B bond is formed, regenerating the Pd(0) catalyst and releasing the desired 5-borylated indoline product.

To prevent side reactions and improve solubility, the indoline nitrogen is almost universally protected prior to the reaction. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

This protocol provides a robust, field-proven method starting from commercially available 5-bromoindoline.

Step 1: N-Boc Protection of 5-Bromoindoline

-

Dissolve 5-bromoindoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 5-bromoindoline-1-carboxylate, which is often used without further purification.

Step 2: Miyaura Borylation

-

To a dry Schlenk flask under an inert atmosphere (Argon), add tert-butyl 5-bromoindoline-1-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

-

Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF) (approx. 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Data Summary

| Parameter | Typical Value | Rationale |

| Starting Material | N-Boc-5-bromoindoline | Commercially available, good reactivity. |

| Catalyst | Pd(dppf)Cl₂ | Robust, reliable, and commercially available catalyst for this transformation. |

| Base | KOAc | Mild base, crucial for the transmetalation step without promoting side reactions.[4] |

| Solvent | 1,4-Dioxane / DMF | Aprotic polar solvents that solubilize reagents and are stable at high temperatures. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Typical Yield | 75-95% | The reaction is generally high-yielding and clean. |

Synthetic Strategy II: Iridium-Catalyzed C-H Borylation

Direct C–H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical route by avoiding the need for pre-functionalized substrates.[6][7] Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of aromatic C-H bonds to C-B bonds.[7][8]

Mechanistic Rationale and Regioselectivity

The mechanism of iridium-catalyzed C-H borylation is distinct from the palladium-catalyzed pathway and is often proposed to involve an Ir(III)/Ir(V) cycle.[7] The reaction is typically directed by sterics, with the borylation occurring at the least hindered C-H position on the aromatic ring.

For an N-protected indoline, the C7 and C4 positions are sterically hindered by the fused pyrrolidine ring and the N-protecting group. The C5 and C6 positions are more accessible. While a mixture of isomers is possible, the electronic nature of the substrate and the specific ligand used can influence the selectivity, often favoring the C5 position. The choice of ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline or di-tert-butyl bipyridine (dtbpy), is critical for catalyst stability and activity.[8]

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H Borylation.

General Experimental Protocol

-

In a glovebox, charge a screw-cap vial with the N-protected indoline (1.0 eq), B₂pin₂ (1.0 eq), [Ir(COD)OMe]₂ (1.5 mol%), and the ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 3.0 mol%).

-

Add a dry, alkane solvent such as cyclooctane or tetrahydrofuran (THF).[6]

-

Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-120 °C for 12-48 hours.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography to isolate the desired 5-borylated indoline. Regioisomers may be present and require careful separation.

Data Summary & Considerations

| Parameter | Typical Value | Rationale |

| Catalyst | [Ir(COD)OMe]₂ / dtbpy | A common and effective catalyst/ligand system for aromatic C-H borylation.[8] |

| Boron Source | B₂pin₂ | Standard, stable source of the pinacolboryl group. |

| Solvent | Cyclooctane / THF | Inert, high-boiling alkane solvents are often used to prevent competitive borylation of the solvent itself.[9] |

| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy of the C-H bond cleavage.[6] |

| Key Challenge | Regioselectivity | Potential for mixture of C5, C6, and C7 isomers. Optimization of the N-protecting group and ligand is crucial. |

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results for N-Boc-5-(pinacolboryl)indoline |

| ¹H NMR | Aromatic protons at C4, C6, and C7 will show characteristic shifts and coupling patterns. A singlet around 1.3 ppm integrating to 12H corresponds to the methyl groups of the pinacol ester. A singlet around 1.5 ppm integrating to 9H for the Boc group. |

| ¹³C NMR | A quaternary carbon signal around 84 ppm for the B-O-C (CH₃)₂ carbons. Aromatic carbons will appear in the 110-150 ppm range. The carbon attached to boron will often show a broad signal or may not be observed. |

| HRMS (ESI) | The calculated m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the observed value to within 5 ppm. |

| Melting Point | A sharp melting point range indicates high purity. |

Application Workflow: From Building Block to Bioactive Molecule

The synthetic utility of this compound is best demonstrated by its seamless integration into drug discovery workflows.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its N-Boc Protected Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of the boronic acid pinacol ester functionality at the 5-position of the indoline scaffold allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. Accurate structural elucidation and purity assessment of this key building block are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, with a primary focus on its commonly used N-tert-butoxycarbonyl (N-Boc) protected form, for which detailed spectral data has been reported.

The Significance of the Boronic Ester and Indoline Moieties

The indoline core is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. Its saturated five-membered ring imparts a three-dimensional character that is often crucial for specific binding interactions with biological targets. The pinacol boronate ester group is a stable, yet highly reactive, functional group in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. The precise characterization of molecules containing these two moieties is therefore of critical importance.

Experimental & Methodological Considerations

General NMR Acquisition Parameters

Standard NMR experiments for routine characterization are typically performed on spectrometers with field strengths of 300-600 MHz. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

A Note on Sample Purity and Common Impurities

It is crucial to be aware of potential impurities that may be present in the NMR spectrum. Common contaminants include residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane), water, and silicone grease.[1][2] A comprehensive list of chemical shifts for common laboratory solvents is an invaluable resource for identifying such impurities.[1][2]

¹H and ¹³C NMR Spectral Data of tert-butyl this compound-1-carboxylate

A detailed study reporting the synthesis and characterization of the N-Boc protected analogue, tert-butyl this compound-1-carboxylate, provides the most reliable NMR data for a closely related structure.[3] The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on this and other relevant literature.

¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~7.6 | d | ~8.0 | |

| H-6 | ~7.5 | dd | ~8.0, 1.5 | |

| H-7 | ~7.2 | d | ~8.0 | |

| N-CH₂ (H-2) | ~4.0 | t | ~8.5 | Broadened due to the influence of the Boc group. |

| C-CH₂ (H-3) | ~3.1 | t | ~8.5 | |

| Boc-(CH₃)₃ | ~1.5 | s | - | |

| Pinacol-CH₃ | ~1.3 | s | - | A characteristic singlet for the 12 equivalent protons. |

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Boc) | ~152 | |

| C-7a | ~150 | |

| C-3a | ~130 | |

| C-5 | broad | The carbon directly attached to boron often appears as a broad signal or may not be observed due to quadrupolar relaxation. |

| C-4 | ~128 | |

| C-6 | ~125 | |

| C-7 | ~115 | |

| C(CH₃)₃ (Boc) | ~80 | |

| C(CH₃)₂ (Pinacol) | ~84 | |

| N-CH₂ (C-2) | ~53 | |

| C-CH₂ (C-3) | ~30 | |

| C(CH₃)₃ (Boc) | ~28 | |

| C(CH₃)₂ (Pinacol) | ~25 |

Predicted NMR Data for this compound (N-H form)

Predicted ¹H NMR Shifts (N-H form)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~4.0-5.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| H-4 | ~7.5 | d | ~8.0 | |

| H-6 | ~7.4 | dd | ~8.0, 1.5 | |

| H-7 | ~6.6 | d | ~8.0 | |

| N-CH₂ (H-2) | ~3.6 | t | ~8.5 | |

| C-CH₂ (H-3) | ~3.0 | t | ~8.5 | |

| Pinacol-CH₃ | ~1.3 | s | - |

Predicted ¹³C NMR Shifts (N-H form)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~152 |

| C-3a | ~131 |

| C-5 | broad |

| C-4 | ~127 |

| C-6 | ~124 |

| C-7 | ~109 |

| C(CH₃)₂ (Pinacol) | ~83 |

| N-CH₂ (C-2) | ~47 |

| C-CH₂ (C-3) | ~31 |

| C(CH₃)₂ (Pinacol) | ~25 |

Structural Assignment and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR assignment.

References

spectroscopic analysis of 5-indoline boronic acid pinacol ester

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Indoline Boronic Acid Pinacol Ester

Introduction

In the landscape of modern medicinal chemistry and materials science, boronic acid pinacol esters have become indispensable synthetic intermediates.[1][2] Their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, have established them as foundational building blocks for the construction of complex molecular architectures.[2][3] 5-Indoline boronic acid pinacol ester is a key reagent, incorporating the privileged indoline scaffold—a common motif in pharmacologically active compounds—with the synthetic flexibility of the boronic ester.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic techniques used to characterize and validate the structure and purity of 5-indoline boronic acid pinacol ester. As a Senior Application Scientist, the focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating analytical approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and fundamental properties. The indoline ring system is a saturated bicyclic amine, which imparts distinct electronic and conformational characteristics compared to its aromatic indole counterpart. The boronic acid pinacol ester at the C5 position serves as a stable, yet reactive handle for carbon-carbon bond formation.

References

A Technical Guide to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a key organoboron intermediate in modern medicinal chemistry and organic synthesis. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Miyaura borylation, and explores its primary application as a versatile coupling partner in Suzuki-Miyaura reactions. Emphasis is placed on the rationale behind its structural features—namely the N-Boc protecting group and the pinacol ester moiety—which confer enhanced stability and reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the construction of complex molecular architectures.

Introduction: The Convergence of Privileged Scaffolds and Versatile Reagents

The indoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antibacterial, antioxidant, and antitumor properties.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance. Parallel to the rise of scaffold-based drug design, the development of robust synthetic methodologies has been crucial. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[3][4]

The efficacy of this reaction hinges on the quality and stability of the organoboron reagent. Boronic acid pinacol esters have emerged as superior alternatives to free boronic acids due to their enhanced stability, ease of handling, and resistance to degradation pathways like protodeboronation.[5] They can be purified by standard chromatographic methods and are generally stable to air and moisture.

This guide focuses specifically on the N-Boc protected form of 5-indoline boronic acid pinacol ester: tert-butyl this compound-1-carboxylate (CAS: 837392-67-3) . The use of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a critical strategic choice. It prevents the weakly acidic N-H proton from interfering with the basic conditions of the Suzuki-Miyaura reaction and precludes potential coordination of the nitrogen atom to the palladium catalyst, thereby ensuring cleaner reactions and higher yields.

Nomenclature and Physicochemical Properties

Correctly identifying a reagent is critical for reproducibility and safety. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| Systematic IUPAC Name | tert-butyl this compound-1-carboxylate |

| Common Name | 1-Boc-indoline-5-boronic acid pinacol ester |

| CAS Number | 837392-67-3[6] |

| Molecular Formula | C₁₉H₂₈BNO₄[1] |

| Molecular Weight | 345.24 g/mol [1] |

Chemical Structure

References

An In-depth Technical Guide to the Characterization of Indoline-5-boronic acid pinacol ester

Introduction

Indoline-5-boronic acid pinacol ester is a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining a saturated indoline core with a reactive boronic acid pinacol ester, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability for downstream applications. The methodologies described herein are grounded in established scientific principles and offer field-proven insights to navigate the specific challenges associated with this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of indoline-5-boronic acid pinacol ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For indoline-5-boronic acid pinacol ester, the spectrum can be divided into distinct regions corresponding to the indoline core, the aromatic ring, and the pinacol ester group.

-

Indoline Protons: The aliphatic protons of the indoline ring typically appear as triplets in the upfield region of the spectrum. The protons at the C2 and C3 positions will show characteristic coupling patterns.

-

Aromatic Protons: The protons on the benzene ring of the indoline scaffold will resonate in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will dictate the multiplicity of these signals. For a 5-substituted indoline, one would expect to see a doublet, a doublet of doublets, and a singlet (or a narrow doublet).

-

Pinacol Ester Protons: The twelve equivalent protons of the four methyl groups on the pinacol ester will give rise to a sharp, intense singlet, typically around δ 1.2-1.4 ppm.[2]

Table 1: Expected ¹H NMR Chemical Shift Ranges for Indoline-5-boronic acid pinacol ester

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indoline N-H | Broad singlet (variable) | s |

| Aromatic H | 7.0 - 8.0 | m |

| Indoline -CH₂- (C3) | ~3.0 | t |

| Indoline -CH₂- (C2) | ~3.6 | t |

| Pinacol -CH₃ | 1.2 - 1.4 | s |

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR analysis of this compound due to its excellent solubilizing properties and the minimal overlap of its residual peak with signals of interest. However, for observing the N-H proton, which can exchange with residual water, DMSO-d₆ may be a better choice as it forms a hydrogen bond with the N-H proton, resulting in a sharper signal.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule.

-

Aromatic and Indoline Carbons: The carbon atoms of the indoline and aromatic rings will appear in the downfield region of the spectrum. The carbon attached to the boron atom will have a characteristic chemical shift.[4][5]

-

Pinacol Ester Carbons: The quaternary carbons of the pinacol group will resonate around δ 83-84 ppm, and the methyl carbons will appear further upfield, typically around δ 24-25 ppm.[2] The signal for the carbon attached to the boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.[6]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Indoline-5-boronic acid pinacol ester

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-B | ~130 (often not observed) |

| Aromatic C | 110 - 155 |

| Indoline C2 | ~47 |

| Indoline C3 | ~29 |

| Pinacol Quaternary C | 83 - 84 |

| Pinacol -CH₃ | 24 - 25 |

¹¹B NMR Spectroscopy

Boron-11 NMR (¹¹B NMR) is a specific and highly informative technique for characterizing boronic acids and their esters. It directly probes the local environment of the boron atom.

-

Expected Chemical Shift: For a tetracoordinate boronate ester like the pinacol derivative, a single, relatively sharp signal is expected in the range of δ 20-35 ppm.[2][6] This chemical shift is indicative of an sp²-hybridized boron atom within the dioxaborolane ring. The presence of a single peak confirms the formation of the pinacol ester and the absence of significant amounts of the corresponding boronic acid or other boron-containing impurities.[7]

Experimental Protocol: Standard NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the indoline-5-boronic acid pinacol ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

-

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. This is typically a quick experiment due to the high natural abundance and receptivity of the ¹¹B nucleus.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is indispensable for determining the molecular weight of indoline-5-boronic acid pinacol ester and for assessing its purity. The choice of ionization technique is critical for obtaining meaningful data for boronic acid derivatives.[9]

Ionization Techniques

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules. In positive ion mode, the compound will typically be observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic esters, GC-MS analysis often requires derivatization to form more volatile species, such as trimethylsilyl (TMS) ethers.[9]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a useful technique, particularly for less soluble compounds. The choice of matrix is crucial to prevent the formation of boroxine trimers. Using a matrix like 2,5-dihydroxybenzoic acid (DHB) can efficiently convert the boronic ester to a detectable adduct.[11]

Table 3: Expected Mass Spectrometry Data for Indoline-5-boronic acid pinacol ester (C₁₄H₂₀BNO₂)

| Ion | Calculated m/z |

| [M]⁺ | 245.1584 |

| [M+H]⁺ | 246.1662 |

| [M+Na]⁺ | 268.1481 |

Trustworthiness through Self-Validation: The observation of the correct molecular ion peak with the characteristic isotopic pattern for boron (¹⁰B and ¹¹B) provides a high degree of confidence in the assigned structure. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition with high accuracy.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol. A small amount of formic acid can be added to promote protonation in positive ion mode.[9]

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 100-500).

Chromatographic Techniques: Assessing Purity

Chromatographic methods are essential for determining the purity of indoline-5-boronic acid pinacol ester and for identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity analysis. However, boronic acid pinacol esters can be susceptible to on-column hydrolysis to the corresponding boronic acid, which can complicate the analysis.[12][13]

-

Minimizing Hydrolysis: To mitigate this issue, several strategies can be employed:

-

Aprotic Diluents: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[14][15]

-

Low Silanol Activity Columns: Utilize columns with low residual silanol activity, such as those with end-capping or hybrid particle technology (e.g., Waters XTerra MS C18), to reduce on-column hydrolysis.[13][14]

-

Mobile Phase Optimization: Using a mobile phase without acidic modifiers like formic acid can also help minimize degradation.[13] In some cases, highly basic mobile phases with an ion-pairing reagent have been successfully used.[1]

-

Experimental Protocol: Optimized RP-HPLC Method

-

Column: Waters XTerra MS C18 (or equivalent), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 10-90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[14]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in 100% acetonitrile.[15]

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring reaction progress and for a preliminary assessment of purity. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the product from starting materials and byproducts. The spots can be visualized under UV light.

X-ray Crystallography: Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[16] This technique can confirm the connectivity, stereochemistry, and intermolecular interactions.

-

Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Structural Information: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the geometry of the indoline ring and the boronate ester group.[17] It also reveals how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding and other intermolecular forces.[16][18]

Safety and Handling

Indoline-5-boronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents, as boronic esters can be sensitive to air and moisture.[22][23]

-

Handling: Avoid creating dust. Take measures to prevent the buildup of electrostatic charge.[19]

Visualization of Characterization Workflow

Caption: Workflow for the synthesis and characterization of indoline-5-boronic acid pinacol ester.

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. madridge.org [madridge.org]

- 4. Indoline(496-15-1) 13C NMR [m.chemicalbook.com]

- 5. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.fr [fishersci.fr]

- 21. fishersci.com [fishersci.com]

- 22. combi-blocks.com [combi-blocks.com]

- 23. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Introduction: The Strategic Importance of the Indoline Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and rich chemical functionality make it a cornerstone in medicinal chemistry and drug discovery programs. The ability to functionalize the indoline core at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its indispensable role in the synthesis of complex molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction using the versatile building block, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline . We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, ensuring a high degree of scientific integrity and reproducibility.

Understanding the Tool: Properties of this compound

The use of a pinacol boronate ester, such as in this compound, offers several advantages over the corresponding free boronic acid. Pinacol esters are generally more stable, less prone to protodeboronation (a common side reaction), and easier to handle and purify.[2] However, it is important to note that arylpinacolboronate esters can be less reactive than their boronic acid counterparts, sometimes necessitating longer reaction times or more forcing conditions.[3]

The indoline nitrogen in the substrate presents a key consideration. While the reaction can proceed with the unprotected amine, N-protection (e.g., with Boc or tosyl groups) can influence reaction outcomes. Studies on related indole systems have shown that yields can be dependent on the nature of the N-protecting group, particularly when using boronate esters.[3]

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is a multi-step process involving a palladium catalyst.

References

Unlocking the Potential of the Indoline Scaffold: A Guide to Cross-Coupling Reactions with 5-Indoline Boronic Acid Pinacol Ester

Introduction: The Significance of the Indoline Moiety in Modern Chemistry

The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and conformational properties make it a cornerstone in drug discovery, with applications ranging from oncology to neurodegenerative diseases. The ability to functionalize the indoline core at specific positions is paramount for developing novel molecular entities with tailored biological activities. 5-Indoline boronic acid pinacol ester has emerged as a versatile and highly valuable building block, enabling chemists to forge new carbon-carbon and carbon-nitrogen bonds at the 5-position of the indoline ring system through powerful palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the use of 1-Boc-indoline-5-boronic acid pinacol ester in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As a stable, easy-to-handle boronic ester, this reagent offers significant advantages over the corresponding free boronic acid, including enhanced stability and improved solubility in common organic solvents.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for ensuring high yields and preventing side reactions during the coupling process.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindolines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2] This reaction is particularly well-suited for the synthesis of 5-arylindolines, which are key intermediates in the development of various therapeutic agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to enhance the rate of both oxidative addition and reductive elimination.[3] The base plays a crucial role in activating the boronic ester for the transmetalation step.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 1-Boc-indoline-5-boronic acid pinacol ester with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

1-Boc-indoline-5-boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)[5][6]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To an oven-dried reaction vessel, add 1-Boc-indoline-5-boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 85 | 2 | N-Boc-2-pyrroleboronic acid[5] | Good |

| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | Heptyl pinacol boronic ester[6] | High |

| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 4-Bromotoluene | >90 |

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminoindolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[8] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker inorganic bases can be employed for substrates with sensitive functional groups.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the amination of aryl halides using 1-Boc-indoline-5-boronic acid pinacol ester as a surrogate for a halo-indoline, which would first need to be synthesized. This approach leverages the versatility of the boronic ester to participate in a modified Buchwald-Hartwig type reaction.

Materials:

-

1-Boc-indoline-5-boronic acid pinacol ester

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., XPhos Pd G3)

-

Base (e.g., NaOtBu or K₃PO₄)[10]

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5-2.0 equivalents).

-

Add the palladium pre-catalyst (1-5 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Key Parameters for Optimization

| Parameter | Options | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr, XPhos Pd G3 | Pre-catalysts like XPhos Pd G3 are often preferred for their air-stability and high activity.[1] |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands are essential for efficient C-N bond formation.[8] |

| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases are generally effective, but weaker inorganic bases offer better functional group tolerance.[10] |

| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Aprotic solvents are standard; greener alternatives like 2-MeTHF are gaining popularity. |

Part 3: Sonogashira Coupling for the Synthesis of 5-Alkynylindolines

The Sonogashira reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[11] This reaction provides a direct route to 5-alkynylindolines, which are valuable precursors for the synthesis of complex heterocyclic systems and are of interest in materials science.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[12] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of 5-alkynylindolines.

Materials:

-

Aryl halide (e.g., 5-bromo-1-Boc-indoline)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)[13]

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Common Catalytic Systems

| Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base | Solvent |

| Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | Toluene |

| PdCl₂(PPh₃)₂ (5) | CuI (10) | - | iPr₂NH | DMF |

| Pd(OAc)₂ (2) | - | PPh₃ (4) | Cs₂CO₃ | ACN |

Note: Reaction conditions should be optimized for each specific substrate combination.

Conclusion

1-Boc-indoline-5-boronic acid pinacol ester is a highly effective and versatile building block for the functionalization of the indoline scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and reliable methods for the synthesis of a diverse array of 5-substituted indolines. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

- 1. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 1-Boc-indoline-5-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]